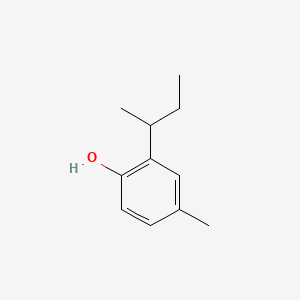![molecular formula C9H8ClN3O2 B13975556 Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with triazine precursors in the presence of catalysts and solvents. For instance, the reaction of ethyl 2-aminopyrrole-3-carboxylate with 2-chloro-1,3,5-triazine under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethyl 2-aminopyrrolo[2,1-f][1,2,4]triazine-4-carboxylate.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated pyrrolo[2,1-f][1,2,4]triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and antiviral agents.
Biology: Used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. In antiviral applications, it can inhibit viral RNA polymerase, preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
- Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
- Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Uniqueness
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position of the chlorine atom and carboxylate group allows for targeted interactions with molecular targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C9H8ClN3O2 |
|---|---|
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)7-6-4-3-5-13(6)12-9(10)11-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
PRSVMYFVRJZAAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=NN2C1=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)









